molecular formula C8H12N2S2 B12989538 N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine

N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine

Cat. No.: B12989538
M. Wt: 200.3 g/mol
InChI Key: IOOFHBSGKZQXKS-UHFFFAOYSA-N
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Description

N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features both a thiazole and a thietan ring in its structure. The thiazole ring is known for its aromaticity and biological activity, making it a significant scaffold in medicinal chemistry . The thietan ring, on the other hand, is a three-membered sulfur-containing ring that adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-methylthiazole with a thietan-3-amine derivative. One common method includes the nucleophilic substitution reaction where the thiazole derivative reacts with a suitable leaving group on the thietan ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like halogenation, nucleophilic substitution, and purification through crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Methylthiazol-2-yl)methyl)thietan-3-amine is unique due to the presence of both thiazole and thietan rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H12N2S2/c1-6-2-10-8(12-6)3-9-7-4-11-5-7/h2,7,9H,3-5H2,1H3

InChI Key

IOOFHBSGKZQXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CNC2CSC2

Origin of Product

United States

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